molecular formula C5H7BrN2O B2477453 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol CAS No. 1535968-74-1

4-bromo-1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B2477453
CAS No.: 1535968-74-1
M. Wt: 191.028
InChI Key: COUOLLPIGDZQDC-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dimethyl-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 4-position, two methyl groups at the 1- and 3-positions, and a hydroxyl group at the 5-position of the pyrazole ring. It is used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol can be achieved through several methods. One common approach involves the bromination of 1,3-dimethyl-1H-pyrazol-5-ol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-dimethyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-1,3-dimethyl-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of liver alcohol dehydrogenase by binding to the active site of the enzyme, thereby preventing the conversion of alcohols to aldehydes . The presence of the bromine atom and the hydroxyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-2,5-dimethyl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-3-4(6)5(9)8(2)7-3/h7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKIBPZYSQAPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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